REACTION_SMILES
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[CH2:28]([OH:29])[CH2:30][CH2:31][CH3:32].[CH3:18][O:19][CH2:20][CH2:21][N:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[CH:9]([N:10]([CH:11]([CH3:12])[CH3:13])[CH2:14][CH3:15])([CH3:16])[CH3:17].[Cl:1][c:2]1[cH:3][c:4]([NH2:8])[n:5][cH:6][n:7]1>>[c:2]1([N:25]2[CH2:24][CH2:23][N:22]([CH2:21][CH2:20][O:19][CH3:18])[CH2:27][CH2:26]2)[cH:3][c:4]([NH2:8])[n:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ncn1
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Name
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Type
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product
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Smiles
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COCCN1CCN(c2cc(N)ncn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |